1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetrakis(2-pyridinylmethyl)- is a complex organic compound known for its unique structure and significant applications in various scientific fields. This compound is categorized under the family of tetraazamacrocyclic ligands, which are characterized by their ability to form stable complexes with metal ions. The compound's molecular formula is C24H33N5, and its molecular weight is approximately 405.55 g/mol.
1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetrakis(2-pyridinylmethyl)- is classified as a macrocyclic ligand and a chelating agent. Its structure allows it to effectively bind to various metal ions, making it valuable in coordination chemistry and applications in imaging techniques.
The synthesis of 1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetrakis(2-pyridinylmethyl)- typically involves multi-step organic synthesis techniques. The general approach includes:
The molecular structure of 1,4,7,10-Tetraazacyclododecane consists of a cyclic arrangement of four nitrogen atoms interspersed with carbon atoms forming a twelve-membered ring. Each nitrogen atom can coordinate with metal ions due to its lone pair of electrons.
C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)
UDOPJKHABYSVIX-UHFFFAOYSA-N
The compound participates in various chemical reactions primarily involving coordination with metal ions. Key reactions include:
The mechanism by which 1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetrakis(2-pyridinylmethyl)- acts primarily involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination alters the electronic properties of the metal center:
Research has shown that these complexes can enhance imaging modalities like Magnetic Resonance Imaging (MRI) due to their paramagnetic properties when coordinated with certain metals .
The synthesis of 1,4,7,10-tetraazacyclododecane (cyclen) serves as the foundational step for constructing the target ligand. Cyclen is typically synthesized via Richman-Atkins cyclization, involving the reaction of tris(2-aminoethyl)amine with tosylamide derivatives under high-dilution conditions to enforce macrocyclization. This method yields the 12-membered tetraaza ring with nitrogen donors positioned for functionalization [3] [8]. Subsequent purification via recrystallization or column chromatography is critical due to the formation of linear byproducts.
For 1,4,7,10-tetrakis(2-pyridinylmethyl)-cyclen, the cyclen scaffold must retain conformational flexibility to accommodate pendant-arm attachment. X-ray crystallography confirms that the unfunctionalized macrocycle adopts a [3333] conformation, where three carbon atoms separate each nitrogen, creating an optimal geometry for symmetric tetraalkylation [5].
Table 1: Key Parameters for Cyclen Synthesis
Parameter | Optimal Condition | Impact on Yield/Purity |
---|---|---|
Reaction Temperature | 0–5°C (slow addition) | Minimizes oligomerization |
Solvent System | Acetonitrile/water (9:1) | Enhances macrocycle precipitation |
Tosylation Level | Full N-tosylation | Prevents di/tri-cyclization |
Detosylation Agent | H₂SO₄/concentrated HBr | Quantitative deprotection |
Functionalization involves attaching four 2-pyridinylmethyl groups to cyclen’s nitrogen atoms. Two predominant methods exist:
Nuclear magnetic resonance spectroscopy (¹H/¹³C) verifies successful functionalization: the methylene bridge (–CH₂–) between cyclen and pyridine appears as a singlet at 3.7–3.9 ppm, while pyridyl protons resonate at 7.1–8.5 ppm [5].
Achieving C₄-symmetry in the final ligand demands precise stoichiometric and kinetic control:
Crystallographic studies confirm symmetric geometry: the manganese(II) complex of 1,4,7,10-tetrakis(2-pyridinylmethyl)-cyclen exhibits an octacoordinated metal center where all eight nitrogen donors (four from cyclen, four from pyridines) occupy equatorial positions, confirming equivalent ligand environments [5].
Table 2: Alkylation Conditions and Symmetry Outcomes
Condition | Standard Method | Optimized Method | Symmetry Metric |
---|---|---|---|
Reagent Ratio | 4.0:1 (PyCH₂Br:cyclen) | 4.5:1 | >98% C₄-symmetry |
Reaction Time | 72 hours (25°C) | 48 hours (82°C) | ΔG⧧ ↓ 30% |
Byproduct Formation | 15–20% tris-substituted | <5% tris-substituted | NMR integration |
Solution-Phase Synthesis
Traditional solution-phase synthesis follows a linear approach: cyclen formation → tetraalkylation → purification. Advantages include scalability (gram-to-kilogram quantities) and straightforward reaction monitoring via thin-layer chromatography. However, challenges arise in:
Solid-Phase Synthesis
Solid-phase methods anchor cyclen derivatives to resins (e.g., Rink-amide MBHA) via a carboxylic acid linker. Key steps include:
This approach achieves 85–90% purity by eliminating solution-phase byproducts. Mass spectrometry of resin-cleaved ligands shows minimal impurities (e.g., mono-/dialkylated cyclen at m/z 461/517), unlike commercial DOTA-tris(t-butyl ester) solutions, which exhibit significant contaminant peaks [7].
Advantages and Limitations:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5